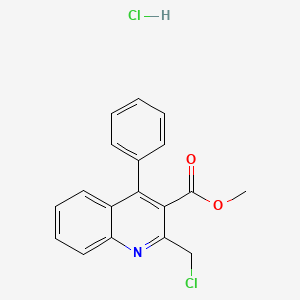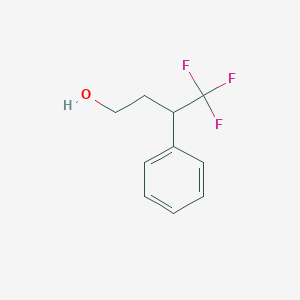
4,4,4-Trifluoro-3-phenylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their potential applications in pharmaceuticals and materials science. Paper describes the synthesis of enantioenriched tetrafluorinated aryl-C-nucleosides from a bromoalkene precursor, which suggests that similar methods could potentially be applied to the synthesis of 4,4,4-Trifluoro-3-phenylbutan-1-ol. Paper details an enantioselective synthesis of trifluorothreonine and trifluorobutanoic acid, starting with trifluoromethylation of a benzyl-protected bromoalkene. This indicates that trifluoromethyl groups can be introduced efficiently in organic molecules, which is relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties due to their electronegativity and size. While the papers do not directly analyze the molecular structure of 4,4,4-Trifluoro-3-phenylbutan-1-ol, they do provide insights into the structural aspects of similar fluorinated compounds. For example, paper discusses the synthesis and structure of a tetrafluorobenzene derivative, highlighting the impact of fluorine atoms on the molecular geometry as observed through X-ray crystallography.
Chemical Reactions Analysis
The reactivity of fluorinated compounds can be quite distinct from their non-fluorinated counterparts. Paper shows that the tetrafluorinated ethylene group in the synthesized nucleosides is compatible with O-phosphorylation, which is a valuable reaction in nucleotide chemistry. This suggests that the trifluoro group in 4,4,4-Trifluoro-3-phenylbutan-1-ol may also allow for specific chemical transformations that are not possible with non-fluorinated alcohols.
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties, such as increased stability, lipophilicity, and altered acidity/basicity. While the papers do not provide direct data on the physical and chemical properties of 4,4,4-Trifluoro-3-phenylbutan-1-ol, they do discuss properties of related compounds. For instance, paper investigates the redox properties of a tetrafluorobenzene derivative, which could be indicative of the redox behavior of other fluorinated aromatic compounds.
科学的研究の応用
Novel Reactions and Synthesis
Copper(II) and 2,2′-Biimidazole-Promoted Reactions : A study by Zhou, Zeng, and Zou (2010) demonstrated the use of 4,4,4-trifluoro-1-phenylbutane-1,3-dione in reactions promoted by Copper(II) and 2,2′-biimidazole, yielding 2-Acetoxyacetophenone in excellent yield (Chunmei Zhou et al., 2010).
Synthesis of Copper(II) Complexes : Perdih (2017) explored Copper(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionate) complexes, providing insights into the molecular structures and hydrogen-bonded networks of these compounds (F. Perdih, 2017).
Electrogenerated Base-Promoted Synthesis : Goodarzi and Mirza (2020) described an electrochemical strategy for synthesizing 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles nanoparticles using 4,4,4-trifluoro-1-phenylbutane-1,3-dione, highlighting its environmental friendliness and high yields (E. Goodarzi & B. Mirza, 2020).
One-Pot Three-Component Synthesis : Li et al. (2011) reported an efficient one-pot synthesis method involving 4,4,4-trifluoro-1-phenylbutane-1,3-dione, which was noted for its short synthetic route and high yields (Tuanjie Li et al., 2011).
Ligand Interaction and Crystal Packing
Role in Co(II) Complexes : Perdih (2014) studied the effect of fluorine atoms on the crystal packing of cobalt(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionato) compounds, revealing significant insights into intermolecular interactions (F. Perdih, 2014).
In CuII and ZnII Coordination Polymers : Perdih (2016) also investigated Copper(II) and Zinc(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionate) compounds, demonstrating their octahedral coordination and the formation of hydrogen-bonded networks (F. Perdih, 2016).
Miscellaneous Applications
- In Spin Dynamics Modulation : Li et al. (2016) utilized 4,4,4-trifluoro-1-phenylbutane-1,3-dione in the study of spin dynamics in LnIII-radical complexes, contributing to the understanding of magnetic relaxation behaviors in lanthanide-radical systems (Ting Li et al., 2016).
特性
IUPAC Name |
4,4,4-trifluoro-3-phenylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGDLNUUBPOOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-phenylbutan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

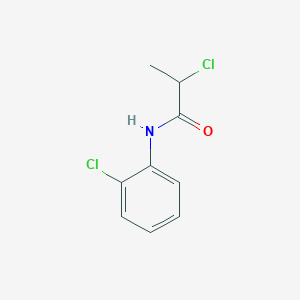
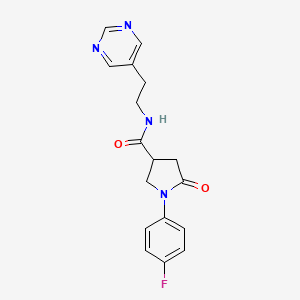
![3-(Dimethylamino)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2553511.png)
![3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one](/img/structure/B2553513.png)
![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)
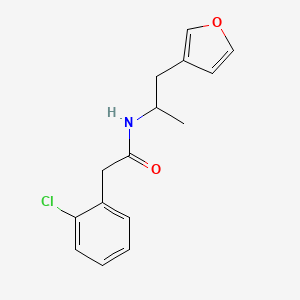
![N-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2553517.png)
![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)
![N-[1-(3-Cyanophenyl)cyclopropyl]but-2-ynamide](/img/structure/B2553519.png)
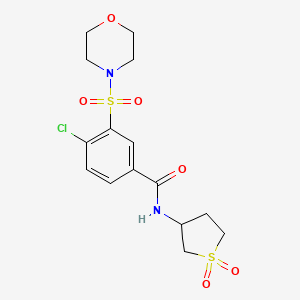
![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)
![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)
